molecular formula C7H10O2S B13683420 1-(Thiophen-3-yl)propane-1,3-diol

1-(Thiophen-3-yl)propane-1,3-diol

Cat. No.: B13683420
M. Wt: 158.22 g/mol
InChI Key: OMOCPVDLPNCZMW-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)propane-1,3-diol is an organic compound featuring a thiophene ring attached to a propane-1,3-diol moiety. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-3-yl)propane-1,3-diol typically involves the functionalization of thiophene derivatives. One common method is the reaction of thiophene-3-carboxaldehyde with a suitable diol under acidic or basic conditions to form the desired product. Another approach involves the use of thiophene-3-boronic acid in a Suzuki coupling reaction with a diol derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-yl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

    Oxidation: Formation of thiophene-3-carboxylic acid derivatives.

    Reduction: Formation of dihydrothiophene derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

1-(Thiophen-3-yl)propane-1,3-diol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)propane-1,3-diol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

1-(Thiophen-3-yl)propane-1,3-diol can be compared with other thiophene derivatives such as:

    Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.

    Thiophene-3-boronic acid: Widely used in Suzuki coupling reactions for the formation of carbon-carbon bonds.

    2,5-Dimethylthiophene: Used in the synthesis of polymers and advanced materials.

The uniqueness of this compound lies in its specific structure, which combines the properties of a thiophene ring with a diol moiety, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

1-thiophen-3-ylpropane-1,3-diol

InChI

InChI=1S/C7H10O2S/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7-9H,1,3H2

InChI Key

OMOCPVDLPNCZMW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(CCO)O

Origin of Product

United States

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